N-(5-Carboxypentyl)maleamic acid
CAS No.:
Cat. No.: VC14333584
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H15NO5 |
---|---|
Molecular Weight | 229.23 g/mol |
IUPAC Name | 6-(3-carboxyprop-2-enoylamino)hexanoic acid |
Standard InChI | InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16) |
Standard InChI Key | OHQFLBMAHZJOJA-UHFFFAOYSA-N |
Canonical SMILES | C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
N-(5-Carboxypentyl)maleamic acid is an organic compound derived from the hydrolysis of maleimide conjugates. Its IUPAC name is 6-(3-carboxyprop-2-enoylamino)hexanoic acid, reflecting a maleamic acid backbone (a maleic acid monoamide) linked to a 5-carboxypentyl group . Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₀H₁₅NO₅ | |
Molecular weight | 229.23 g/mol | |
Canonical SMILES | C(CCC(=O)O)CCNC(=O)C=CC(=O)O | |
Solubility | Aqueous solutions (pH-dependent) |
The compound’s structure features a reactive α,β-unsaturated carbonyl system, which contributes to its susceptibility to nucleophilic attack and hydrolysis .
Synthesis and Formation Pathways
Optimization of Reaction Conditions
Studies on analogous compounds, such as N-carboxymethyl maleamic acid, reveal that synthesis yields depend critically on temperature and reaction time . For instance:
Reaction Time (min) | Temperature (°C) | Yield (%) |
---|---|---|
60 | 25 | 61.4 |
120 | 25 | 73.6 |
120 | 50 | 73.7 |
Adapted from N.A. Smirnova’s work on N-carboxymethyl maleamic acid |
Elevated temperatures (>50°C) reduce yields due to competing decomposition or side reactions, while prolonged reaction times (>120 minutes) offer no significant improvement .
Biochemical Relevance and Applications
Role in Bioconjugation Chemistry
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pH: Hydrolysis accelerates under alkaline conditions (pH > 8.0), where thiolate anions (S⁻) dominate, but competing amine reactions also increase .
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Temperature: Elevated temperatures destabilize maleimides, favoring hydrolysis .
Impact on Drug Delivery Systems
In antibody-drug conjugates (ADCs) and exosome-based therapeutics, maleimide hydrolysis compromises linker stability. For example, exosomes functionalized with maleimide-linked payloads (e.g., STING agonists) lose activity when hydrolysis generates maleamic acids . Strategies to mitigate this include:
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pH control: Maintaining reaction pH between 6.0–7.5 to minimize hydrolysis .
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Linker design: Incorporating self-immolative spacers (e.g., Val-Cit) that release payloads before hydrolysis occurs .
Stability and Degradation
Hydrolytic Instability
The maleamic acid moiety is prone to further hydrolysis, breaking down into maleic acid and the corresponding amine (e.g., 5-carboxypentylamine) . This degradation is accelerated by:
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Basic conditions: Hydroxide ions catalyze amide bond cleavage.
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Elevated temperatures: Storage above -20°C accelerates decomposition .
Reductive Stability
Analytical Characterization
Spectroscopic Identification
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IR spectroscopy: Key peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide I band) .
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Mass spectrometry: ESI-MS typically shows [M-H]⁻ ions at m/z 228.1 for C₁₀H₁₅NO₅.
Chromatographic Behavior
Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients (0.1% TFA) resolve N-(5-Carboxypentyl)maleamic acid from maleimide precursors, with retention times varying by hydrophobicity .
Future Directions and Challenges
Improving Maleimide Stability
Research focuses on developing hydrolysis-resistant maleimide analogs, such as:
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Diels-Alder adducts: Stabilizing the maleimide ring via cycloaddition .
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PEGylation: Shielding maleimides with polyethylene glycol (PEG) to reduce water accessibility .
Expanding Analytical Methods
Advanced techniques like cryo-electron microscopy and NMR spectroscopy are being employed to study maleamic acid formation in real-time within complex biological matrices .
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